molecular formula C24H22N2O2 B2778652 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941000-19-7

2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2778652
M. Wt: 370.452
InChI Key: UIHOIMOOIUSDKY-UHFFFAOYSA-N
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Description

The compound “2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a derivative of 3,4-dihydroquinolin-1(2H)-one . This class of compounds is known for their bioactive properties and are often used in plant disease management .


Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives, including the compound , is typically achieved using the Castagnoli–Cushman reaction . This reaction is a diversity-oriented synthesis method that allows for the creation of a wide range of derivatives .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives is determined by extensive 1D and 2D NMR, and MS measurements . The structure of these derivatives is crucial for their bioactivity.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are typically mediated by Brønsted or Lewis acids . These reactions involve sequential reactions of 2-alkynylanilines with ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives are largely determined by their molecular structure. The necessity of the C4-carboxyl group and other structural requirements for activity have been revealed through three-dimensional quantitative structure–activity relationship (3D-QSAR) studies .

Scientific Research Applications

Solvation Effects and Gel Formation

Research into structurally related imide derivatives has shown that solvation can significantly influence reaction paths and the formation of gels. For instance, the reaction of 1,8-naphthalic anhydride with different diamines in various solvents leads to distinct products with unique physical properties, such as gel formation in mixed solvents like water and DMSO. This highlights the potential utility of similar compounds in creating novel materials with specific properties controlled by solvent interactions (Singh & Baruah, 2008).

Applications in Organic Light Emitting Diodes (OLEDs)

The electron acceptor properties of benzoisoquinoline-1,3-dione derivatives have been utilized in the development of thermally activated delayed fluorescent (TADF) emitters for OLEDs. These compounds exhibit significant electron deficiency, enhancing their performance as red TADF emitters and potentially leading to high-efficiency red OLEDs (Yun & Lee, 2017).

Inhibitors for Tumor-Associated Carbonic Anhydrases

Compounds based on the hydroxyquinoline-2,4-dione scaffold, which shares a structural motif with the chemical , have been identified as potent inhibitors of tumor-associated human carbonic anhydrases IX and XII. These findings suggest a pathway for the development of novel anticancer agents targeting specific tumor microenvironments (Falsini et al., 2017).

Environmental and Biological Impacts

Investigations into related compounds, such as benz[g]isoquinoline-5,10-dione, have shed light on their environmental and biological impacts. These studies contribute to our understanding of the ecological and toxicological effects of chemically related substances, which is crucial for assessing the safety and environmental risks of new chemical entities (Ma et al., 1984).

Novel Synthetic Pathways

Research into isoquinoline derivatives has led to the development of new synthetic methodologies. For example, one-pot syntheses utilizing Ugi-4CR post-transformation strategies have enabled the efficient creation of diverse isoquinoline-3-ones and related compounds. These methods offer promising approaches for the rapid synthesis of complex molecules with potential applications in medicinal chemistry and material science (Che et al., 2013).

Future Directions

The results of studies on 3,4-dihydroquinolin-1(2H)-one derivatives provide crucial information for further design and development of more potent derivatives as bioactive agents . The ongoing research in this area is likely to yield new compounds with improved properties and efficacy.

properties

IUPAC Name

2-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-19-11-3-8-18-9-4-12-20(22(18)19)24(28)26(23)16-6-15-25-14-5-10-17-7-1-2-13-21(17)25/h1-4,7-9,11-13H,5-6,10,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHOIMOOIUSDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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